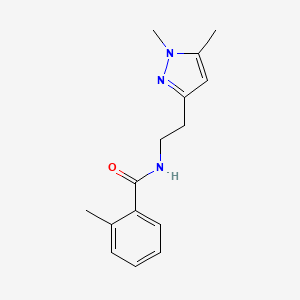

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are present in various drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of pharmaceuticals .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Structural Analysis N-Arylbenzamidrazones are used in the regioselective synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives through reactions with activated nitriles. These processes, catalyzed by triethylamine, proceed to give 5-aminopyrazoles, with their structures confirmed by various spectroscopic methods and X-ray structural analysis. This synthesis pathway offers insights into regioselectivity and structural differentiation in organic chemistry research (Aly et al., 2017).

Synthesis of N-Heterocyclic Carbene Complexes N-Heterocyclic carbene NNC-pincer ligand precursors, such as 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, are synthesized for use in creating ruthenium complexes with potential catalytic properties. These complexes, through coordination strategies, could be harnessed for metal-catalyzed C–H bond functionalization reactions, showcasing the application of these compounds in developing new catalytic processes (Mejuto et al., 2015).

Self-Assembly for Luminescent Supramolecular Structures The self-assembly capabilities of 4-aryl-1H-pyrazoles, including structures similar to the N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide, are explored for creating luminescent supramolecular columnar liquid crystals. This research into supramolecular liquid crystals opens avenues for the development of new materials with potential applications in electronics and photonics (Moyano et al., 2013).

Antioxidant Activity and Coordination Chemistry Research into pyrazole-acetamide derivatives, including studies on their coordination complexes with metal ions, sheds light on the effect of hydrogen bonding in self-assembly processes and their antioxidant activities. These studies demonstrate the potential therapeutic applications of these compounds and their utility in coordination chemistry for developing new materials with enhanced biological activities (Chkirate et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAEHJQBZUQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)

![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)

![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-methylbenzamide](/img/structure/B2980664.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)

![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)